2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach includes the sulfonylation of a 2,5-dimethoxyphenylamine derivative, followed by coupling with an ethyl-substituted benzothiophene carboxylic acid. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, which can alter signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart from similar compounds is its specific structural features, such as the presence of the sulfonylamino group and the ethyl substitution on the benzothiophene ring
Properties
Molecular Formula |
C19H24N2O5S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-20-18(22)17-13-7-5-6-8-15(13)27-19(17)21-28(23,24)16-11-12(25-2)9-10-14(16)26-3/h9-11,21H,4-8H2,1-3H3,(H,20,22) |
InChI Key |
MTUXJNMUGVRGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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